molecular formula C8H7F2NO2 B2983114 1-(1,1-Difluoroethyl)-3-nitrobenzene CAS No. 40788-04-3

1-(1,1-Difluoroethyl)-3-nitrobenzene

Cat. No. B2983114
CAS RN: 40788-04-3
M. Wt: 187.146
InChI Key: QRIVJDGDHLGQAR-UHFFFAOYSA-N
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Description

The 1,1-Difluoroethyl group is a type of fluoroalkyl group, which is an alkyl group substituted with one or more fluorine atoms . Nitrobenzene is a type of nitro compound, which is a compound that contains one or more nitro functional groups (-NO2). It’s an aromatic compound where one hydrogen atom of benzene is replaced by a nitro group .


Molecular Structure Analysis

The molecular structure of a compound with a 1,1-Difluoroethyl group would include two fluorine atoms attached to the same carbon atom . Nitrobenzene, on the other hand, consists of a benzene ring with a nitro group attached .


Chemical Reactions Analysis

In a study on the photodissociation dynamics of the 1,1-difluoroethyl radical, it was found that an excitation energy of 94.82 kcal/mol is necessary to initiate photodissociation reactions .


Physical And Chemical Properties Analysis

The 1,1-Difluoroethyl group has an average mass of 65.042 Da and a mono-isotopic mass of 65.020279 Da . It’s worth noting that these properties might vary when the group is part of a larger compound.

Scientific Research Applications

Photophysics and Photochemistry of Nitroaromatic Compounds

Research on nitroaromatic compounds like nitrobenzene, which shares structural similarities with 1-(1,1-Difluoroethyl)-3-nitrobenzene, has revealed complex photophysical and photochemical behaviors. These studies involve characterizing decay paths after UV absorption, explaining phenomena like the lack of fluorescence and phosphorescence, and understanding the high triplet quantum yield. This research is significant in understanding the photodegradation mechanisms of nitrobenzene, which could be relevant to similar compounds (Giussani & Worth, 2017).

Dissociative Electron Attachment to Nitrobenzene Derivatives

Studies on electron attachment to nitrobenzene derivatives, including fluoronitrobenzenes, have been conducted to understand their electron transmission spectroscopy and dissociative electron attachment spectroscopy. These findings are crucial for comprehending the behavior of nitrobenzene derivatives in various chemical processes and their potential environmental impacts (Asfandiarov et al., 2007).

Luminescent Sensing Applications

Research has developed zinc-based metal–organic frameworks for luminescent sensing, demonstrating the capability to sense nitrobenzene. This application is essential for environmental monitoring and detecting pollutants in various mediums, including water and ethanol (Xu et al., 2020).

Environmental Pollution Treatment

Nitrobenzene, a major environmental pollutant, has been the subject of studies focusing on its degradation through chemical reduction. Research exploring the use of zerovalent iron for reducing nitrobenzene to aniline in wastewater treatment processes can provide insights into the environmental applications of 1-(1,1-Difluoroethyl)-3-nitrobenzene (Mantha et al., 2001).

Safety And Hazards

While specific safety and hazard information for “1-(1,1-Difluoroethyl)-3-nitrobenzene” is not available, compounds with a 1,1-Difluoroethyl group can be flammable and toxic by inhalation and contact .

Future Directions

Future research could focus on exploring the impact of substitution with fluorine on the statistical behavior of the decomposition of ethyl radicals . Additionally, further studies could aim to successfully accomplish the direct introduction of the difluoroethyl (CF2CH3) group onto aromatic rings using CH3CF2Cl .

properties

IUPAC Name

1-(1,1-difluoroethyl)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-8(9,10)6-3-2-4-7(5-6)11(12)13/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIVJDGDHLGQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Difluoroethyl)-3-nitrobenzene

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